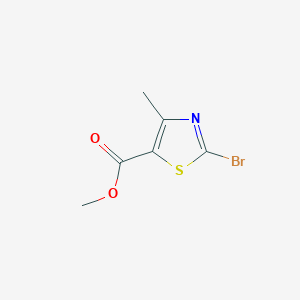Methyl 2-bromo-4-methylthiazole-5-carboxylate
CAS No.: 81569-51-9
Cat. No.: VC3855913
Molecular Formula: C6H6BrNO2S
Molecular Weight: 236.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81569-51-9 |
|---|---|
| Molecular Formula | C6H6BrNO2S |
| Molecular Weight | 236.09 g/mol |
| IUPAC Name | methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C6H6BrNO2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3 |
| Standard InChI Key | RKVCIABWEOYYOZ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)Br)C(=O)OC |
| Canonical SMILES | CC1=C(SC(=N1)Br)C(=O)OC |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate, with a canonical SMILES representation of . Its InChI key () and InChI string provide precise identifiers for computational and database applications. The thiazole core, a five-membered heterocycle containing sulfur and nitrogen, is substituted at positions 2 (bromine), 4 (methyl), and 5 (carboxylate ester), creating a sterically and electronically unique scaffold.
Synthetic Routes and Production
Industrial Manufacturing
Industrial production likely employs continuous flow reactors to optimize yield and purity. Automated systems ensure precise control over reaction parameters (temperature, stoichiometry), minimizing byproducts. Scalability remains a key focus, with batch processes adapted for metric-ton production.
Applications in Scientific Research
Organic Synthesis
The compound’s bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex thiazole-based architectures. Its ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, further expanding its utility in multistep syntheses .
Agrochemical Development
Thiazole derivatives are integral to modern fungicides and herbicides. The bromine substituent enhances lipophilicity, improving membrane permeability in target organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume